molecular formula C25H20F3NO4 B2909090 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 517905-88-3

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B2909090
CAS No.: 517905-88-3
M. Wt: 455.433
InChI Key: CUOIPSCYWJDJNE-JOCHJYFZSA-N
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Description

Historical Context of Fluorinated Amino Acids in Chemical Research

Fluorinated amino acids, though rare in nature, have emerged as pivotal tools in chemical biology and pharmaceutical research. The first naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, was discovered in Streptomyces cattleya and is biosynthesized via fluorinase enzymes that catalyze the formation of carbon-fluorine bonds. This discovery marked a turning point, highlighting fluorine’s unique ability to modulate biomolecular properties. Synthetic fluorinated amino acids followed, with early efforts focusing on electrophilic and nucleophilic fluorination strategies to introduce fluorine atoms into amino acid side chains. For instance, the use of diethylaminosulfur trifluoride (DAST) enabled the synthesis of β-fluoroalanine derivatives, while N-fluorobenzensulfonimide (NFSI) facilitated aromatic fluorination of tyrosine analogs. These advancements laid the groundwork for incorporating fluorine into non-canonical amino acids, including trifluoromethylated phenylalanine derivatives, which combine fluorine’s electronegativity with the trifluoromethyl group’s steric and electronic effects.

Significance of Trifluoromethylated Phenylalanine Derivatives

Trifluoromethylated phenylalanine derivatives, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, are prized for their ability to enhance molecular stability and target binding. The trifluoromethyl (-CF~3~) group exerts three key effects:

  • Hydrophobicity : The -CF~3~ group increases logP values, improving membrane permeability.
  • Electron-Withdrawing Effects : The strong inductive effect of fluorine stabilizes adjacent charges, altering pKa values and hydrogen-bonding potential.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism extends the half-life of fluorinated peptides.

Table 1 compares the properties of phenylalanine and its trifluoromethylated analog:

Property Phenylalanine Trifluoromethylated Phenylalanine
logP -1.38 0.92
Aqueous Solubility (mM) 28.5 5.3
Metabolic Stability* Low High

*Relative to cytochrome P450-mediated oxidation.

These attributes make trifluoromethylated derivatives invaluable in drug design, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration.

Overview of Fluorenylmethyloxycarbonyl-Protected Amino Acids in Peptide Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS). Unlike the tert-butoxycarbonyl (Boc) group, which requires harsh acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains. This orthogonality is critical for synthesizing complex peptides containing trifluoromethylated residues. For example, Fmoc-protected (R)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid enables sequential assembly of fluorinated peptides without compromising the integrity of the -CF~3~ group. Recent advances in flow chemistry have further streamlined Fmoc-based synthesis, allowing for continuous production of fluorinated amino acids at scale.

Research Objectives and Scope

This article focuses on elucidating the synthetic utility and molecular implications of this compound. Key objectives include:

  • Analyzing the stereochemical outcomes of fluorination during synthesis.
  • Evaluating the compound’s role in stabilizing peptide secondary structures.
  • Exploring applications in fluorine-based molecular design, such as PET imaging probes or enzyme inhibitors.

The scope is limited to chemical synthesis, conformational analysis, and in vitro applications, excluding pharmacological or toxicological assessments.

Importance in Fluorine-Based Molecular Design

Fluorine’s van der Waals radius (1.47 Å) and electronegativity (3.98) make it a unique substituent for fine-tuning molecular interactions. In this compound, the -CF~3~ group induces conformational rigidity via C–F···H–N hydrogen bonds and hyperconjugative effects. This rigidity can stabilize β-turn motifs in peptides, enhancing receptor binding affinity. Furthermore, the compound’s fluorine atoms serve as NMR-active probes, enabling real-time monitoring of peptide folding dynamics. Such features underscore its potential in designing bioactive molecules with tailored stability and selectivity.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOIPSCYWJDJNE-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517905-88-3
Record name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known by its DrugBank ID DB07240, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a fluorenylmethoxy carbonyl group attached to a propanoic acid backbone. Its molecular formula is C16H13NO3C_{16}H_{13}NO_3, and it has an average molecular weight of approximately 267.28 g/mol. The presence of the trifluoromethyl group enhances its biological activity and solubility profile.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structural components suggest potential roles in modulating enzyme activity associated with inflammation and cancer progression.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes play vital roles in regulating gene expression and are implicated in cancer biology.

Table 1: Inhibition Potency Against HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC114
HDAC220
HDAC318
HDAC8350

These results indicate that the compound shows significant selectivity for class I HDACs over class IIa HDACs, highlighting its potential as a targeted therapeutic agent in cancer treatment.

Case Studies

In a recent study focusing on the synthesis and evaluation of azumamide derivatives, the compound was assessed alongside other analogs for its anti-cancer properties. The findings revealed that modifications to the fluorenyl group significantly impacted the biological activity, suggesting that specific structural features are crucial for efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It is predicted to have high human intestinal absorption (probability: 0.997) and a good blood-brain barrier penetration capability (probability: 0.9806).

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood Brain Barrier PenetrationGood
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNon-substrate

Toxicity and Safety Profile

The Ames test indicates that the compound may exhibit some level of mutagenicity (AMES toxic score: 0.6312), although it is categorized as non-carcinogenic based on available data (probability: 0.7924). This underscores the necessity for further toxicological assessments before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in their aromatic substituents, stereochemistry, and backbone length. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Backbone Configuration CAS Number Molecular Weight Key Applications Synthesis Yield (%)
(R)-3-((Fmoc)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (Target Compound) 4-(CF₃)phenyl Propanoic R N/A* ~441.4† Peptide synthesis, drug discovery Not reported
(R)-3-((Fmoc)amino)-3-(4-nitrophenyl)propanoic acid 4-NO₂phenyl Propanoic R 507472-26-6 424.39 Photolabile protecting groups Not reported
(R)-3-((Fmoc)amino)-3-(4-chlorophenyl)propanoic acid 4-Clphenyl Propanoic R 479064-92-1 421.87 SPPS intermediates Not reported
(S)-2-((Fmoc)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(CHF₂)phenyl Propanoic S N/A ~423.4† Fluorescent probes, enzyme studies Not reported
(R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-butyl)phenyl Butanoic R 401916-49-2 463.55 Lab research (non-therapeutic) Not reported
4-((Fmoc)amino)-3-(3-(trifluoromethyl)benzyloxy)benzoic acid 3-(CF₃)benzyloxy Benzoic N/A ~483.4† SPPS linker development 85%

*N/A: Not available in the provided evidence; †Calculated based on molecular formula.

Key Findings from Research

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-NO₂ () and 4-CF₃ groups increase electrophilicity, enhancing reactivity in coupling reactions. However, the 4-CF₃ group offers superior metabolic stability compared to 4-NO₂, which is prone to reduction in biological systems . Halogen vs.

Stereochemical Impact :

  • The (R)-configuration in the target compound and its analogs (e.g., ) is critical for chiral recognition in enzyme-binding assays. In contrast, (S)-configured analogs (e.g., ) are used in studies requiring inverted stereoselectivity .

Backbone Modifications: Butanoic acid derivatives () exhibit altered solubility profiles compared to propanoic acid analogs, with longer chains increasing hydrophobicity .

Applications :

  • The 4-CF₃ and 4-(CHF₂)phenyl variants (hypothesized target compound and ) are prioritized in antiviral research due to their resistance to oxidative metabolism .
  • Benzoic acid derivatives () serve as linkers in SPPS, with trifluoromethyl groups improving resin compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.